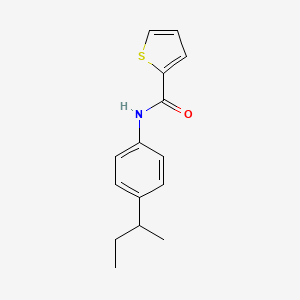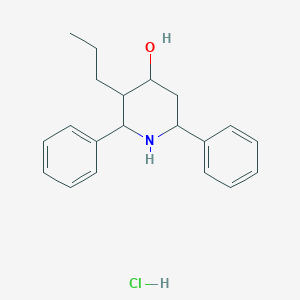![molecular formula C15H30N2O2S B4892504 N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide, commonly known as MEP, is a compound that has been widely studied for its potential use in scientific research. MEP is a synthetic compound that belongs to the class of piperidine derivatives.
Mécanisme D'action
MEP works by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in extracellular dopamine levels in the brain, which can have a variety of effects on behavior and physiology. The mechanism of action of MEP is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is thought to be due to its ability to increase extracellular dopamine levels. MEP has also been shown to have anxiolytic effects in mice, which may be related to its ability to modulate the activity of the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
MEP has several advantages for use in lab experiments. It is a highly selective inhibitor of the DAT, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. MEP is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of MEP in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MEP is not selective for the DAT and can also inhibit the norepinephrine transporter, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MEP. One potential area of research is the development of more selective inhibitors of the DAT. This could lead to the development of more effective treatments for conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Another area of research is the study of the effects of MEP on other neurotransmitter systems. MEP has been shown to have some effects on the norepinephrine system, but its effects on other systems such as serotonin and acetylcholine are not well understood.
Conclusion:
MEP is a synthetic compound that has been widely studied for its potential use in scientific research. It is primarily used as a selective inhibitor of the dopamine transporter and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to the use of MEP in lab experiments, it remains a valuable tool for studying the role of dopamine in various physiological and pathological conditions. There are also several future directions for research on MEP, including the development of more selective inhibitors of the DAT and the study of its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of MEP involves the reaction of 3-(methylthio)propylamine with 2-methoxyethyl isocyanate. The resulting product is then treated with 4-piperidinol to form MEP. The synthesis of MEP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MEP has been widely studied for its potential use in scientific research. It is primarily used as a selective inhibitor of the dopamine transporter (DAT) and has been shown to increase extracellular dopamine levels in the brain. This property makes MEP a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(3-methylsulfanylpropyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2S/c1-19-12-8-16-15(18)5-4-14-6-10-17(11-7-14)9-3-13-20-2/h14H,3-13H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCOHJPJYSBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)

![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
